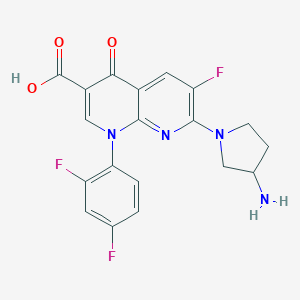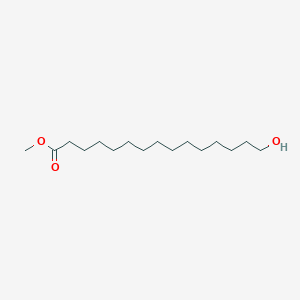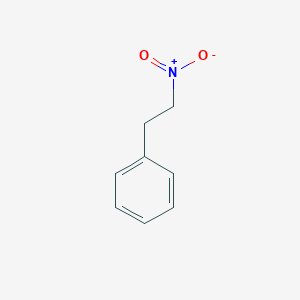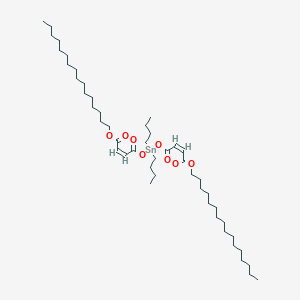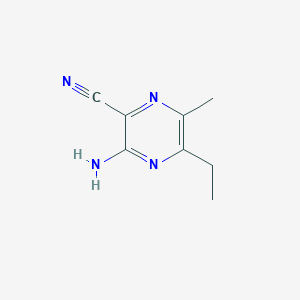
6'-Sialyllactose
Overview
Description
6’-Sialyllactose is a sialylated human milk oligosaccharide, which is a significant component of human milk. It plays a crucial role in infant health by supporting resistance to pathogens, gut maturation, immune function, and cognitive development . This compound is composed of sialic acid linked to lactose, making it a vital nutrient for neonates.
Mechanism of Action
Target of Action
6’-Sialyllactose (6’-SL) is an important component of human milk oligosaccharides (HMOs) and has numerous infant health benefits . It primarily targets the gut microbiota, promoting the proliferation of beneficial bacteria like bifidobacteria . It also interacts with the immune system and the nervous system, supporting their development .
Mode of Action
6’-SL interacts with its targets by serving as a nutrient source. Upon hydrolysis, sialic acid (SA), a component of 6’-SL, may be released and used as a nutrient for neonatal tissue and organ development . It also inhibits toll-like receptor 4 signaling, which can protect against the development of certain diseases .
Pharmacokinetics
The pharmacokinetic properties of 6’-SL have been studied in clinical trials. It was found that 6’-SL was well-tolerated, except for self-limited gastrointestinal discomfort . Free sialic acid in both low- and high-dose groups significantly increased at 6 and 12 weeks .
Result of Action
The action of 6’-SL results in various health benefits. It has probiotic effects such as maintaining intestinal homeostasis , antiadhesion/antimicrobial properties , immunomodulatory activities , and promoting nervous system development . Clinical trials have also shown that 6’-SL is nontoxic and safe .
Action Environment
The action of 6’-SL can be influenced by environmental factors. For instance, the production of 6’-SL can be affected by carbon catabolite repression (CCR). A strategy to overcome CCR was developed for B. subtilis to improve lactose utilization and increase 6’-SL titers .
Biochemical Analysis
Biochemical Properties
6’-SL is a compound wherein the acetylneuraminyl (NANA) unit is connected to the galactosyl unit of lactose at the 6 position . It interacts with various enzymes and proteins. For instance, it is synthesized by the heterologous expression of neuC, neuB, neuA, and pst6 . It also interacts with exo-α-Sialidase from Bacteroides fragilis NCTC9343 .
Cellular Effects
6’-SL has various effects on different types of cells and cellular processes. It can promote the proliferation of bifidobacteria and shape the gut microbiota . It also inhibits toll-like receptor 4 signaling and protects against the development of necrotizing enterocolitis . Furthermore, it has been found to abolish lipopolysaccharide-induced inflammation caused by endothelial barrier damage .
Molecular Mechanism
At the molecular level, 6’-SL exerts its effects through various mechanisms. It can transfer sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity . It also suppresses lipopolysaccharide-induced endothelial inflammation via ERK1/2, p38, and JNK MAPK pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-SL change over time. For instance, using 40 mM sialic acid dimer (or 40 mg/ml oligomer) and 1 M lactose (pH 6.5) at 50°C for 10 min, BfGH33C could specifically produce 6’-SL at a maximal conversion ratio above 20% . Moreover, plasma concentrations of 6’-SL showed significant differences over time in animal models .
Dosage Effects in Animal Models
The effects of 6’-SL vary with different dosages in animal models. For instance, repeated systemic treatment of mice with 6’-SL ameliorated neomycin-induced hearing loss and attenuated neomycin-triggered macrophage activation in the cochlear spiral ganglion .
Metabolic Pathways
6’-SL is involved in various metabolic pathways. A de novo synthesis pathway for 6’-SL was constructed by heterologous expression of neuC, neuB, neuA, and pst6 . There are also three competitive pathways for 6’-SL biosynthesis: the D-lactose degradation pathway, the futile cycle between Fru-6-P and GlcN-6-P, and the consumption pathway of UDP-GlcNAc .
Transport and Distribution
It is known that 6’-SL is synthesized in Bacillus subtilis, a bacterium, suggesting that it may be transported and distributed within bacterial cells .
Subcellular Localization
It is known that neu4 activity, which is involved in the synthesis of 6’-SL, is mostly detected in the mitochondria/lysosome fraction . This suggests that 6’-SL may also be localized in these subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-Sialyllactose can be synthesized enzymatically using sialidases. For instance, a sialidase from Bacteroides fragilis NCTC9343 has been shown to possess excellent transglycosylation activity for the synthesis of sialylated human milk oligosaccharides . The enzyme transfers sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity. Optimal conditions include using 40 mM sialic acid dimer and 1 M lactose at pH 6.5 and 50°C for 10 minutes .
Industrial Production Methods: Metabolic engineering of Bacillus subtilis has been employed for the de novo synthesis of 6’-Sialyllactose. By heterologous expression of genes such as neuC, neuB, neuA, and pst6, Bacillus subtilis can produce 6’-Sialyllactose at significant titers. Strategies like enzyme modification, promoter substitution, and inhibition of competing pathways have been used to optimize production, achieving titers up to 15.0 g/L in 3-L fermenters .
Chemical Reactions Analysis
Types of Reactions: 6’-Sialyllactose undergoes various chemical reactions, including hydrolysis, isomerization, and transglycosylation. Under acidic conditions, it hydrolyzes into sialic acid and lactose . In neutral solutions, it remains stable for months, while in weakly alkaline solutions, it isomerizes to 6’-Sialyllactulose .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) lead to the breakdown of 6’-Sialyllactose into its components.
Isomerization: Weakly alkaline conditions facilitate the conversion to 6’-Sialyllactulose.
Major Products:
Hydrolysis: Sialic acid and lactose.
Isomerization: 6’-Sialyllactulose.
Scientific Research Applications
6’-Sialyllactose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: It plays a role in studying the interactions between human milk oligosaccharides and gut microbiota.
Industry: It is used in the production of infant formulas to mimic the beneficial effects of human milk.
Comparison with Similar Compounds
- 3’-Sialyllactose
- 6’-Sialyllactulose
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCXKMRSTDSP-GIGDJUIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349248 | |
| Record name | 6'-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35890-39-2 | |
| Record name | 6′-Sialyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Sialyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU9DTA2WHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: [, , , , ] 6'-Sialyllactose, a naturally occurring oligosaccharide found in human milk, acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacteria and Bacteroides species. These bacteria then contribute to a healthy gut microbiome, which is associated with various health benefits. Studies have shown that this compound can modulate the gut microbiome composition in formula-fed piglets [] and inhibit the growth of potentially harmful Enterobacteriaceae in vitro [].
A: [, , ] Research suggests potential immunomodulatory effects of this compound. Studies have shown increased Natural Killer cell populations and mesenteric lymph node memory T cell populations in piglets fed with this compound []. Additionally, it can attenuate antigen-antibody complex-induced chemokine release from human intestinal epithelial cell lines [].
A: [] GNE myopathy, a debilitating genetic disease, is characterized by impaired sialic acid biosynthesis. This compound, a source of sialic acid, has shown promising results in a mouse model of GNE myopathy. Oral administration of this compound restored muscle hyposialylation, improved motor function, and ameliorated muscle atrophy and degeneration [].
ANone: The molecular formula of this compound is C23H39NO19 and its molecular weight is 633.54 g/mol.
A: [, , , , , , ] Several analytical techniques are used to characterize and quantify this compound. These include high-performance liquid chromatography (HPLC) coupled with various detection methods such as mass spectrometry (MS) [, , ], pulsed amperometric detection (PAD) [, , ], and fluorescence detection (FLD) []. Nuclear magnetic resonance (NMR) spectroscopy is also used for structural elucidation [].
ANone: While the provided research focuses on the biological effects and analytical methods for this compound, limited information is available regarding its stability in various formulations. This aspect would require further investigation.
ANone: this compound is not known to possess catalytic properties and is not typically used in catalytic applications.
A: [, ] Yes, molecular docking simulations have been employed to investigate the binding interactions of this compound with proteins, such as the SARS-CoV-2 spike receptor binding domain []. Additionally, in silico studies have explored the binding mechanisms of aptamers designed to target this compound [].
A: [, , ] The position of sialic acid linkage to lactose influences the biological activity. For example, this compound binds to different receptors than 3'-Sialyllactose and elicits distinct downstream effects []. This difference is also observed in their interaction with human rotaviruses, where a mixture of 3'-Sialyllactose and this compound exhibits stronger antiviral activity than either compound alone [].
ANone: The provided research primarily focuses on the biological functions and analytical methods for this compound. Further research is necessary to explore formulation strategies that enhance its stability and bioavailability.
ANone: Specific information regarding SHE regulations for this compound is not available in the provided research articles. As with any chemical, appropriate safety protocols should be followed when handling and using it.
A: [] Research indicates that this compound can be absorbed into the systemic circulation following oral administration. A study in rats demonstrated the presence of this compound in plasma and urine after oral ingestion, suggesting intestinal absorption and subsequent excretion [].
A: [, , , ] Various in vitro models have been utilized to investigate the biological effects of this compound, including:
- Bacterial cultures: Growth studies of individual Enterobacteriaceae strains and fecal consortia [, ].
- Human intestinal epithelial cell lines (T84, HT-29): Assessing the impact of this compound on chemokine release in response to immune stimuli [].
- Mesenchymal stem cells: Examining the influence of this compound on cell viability, proliferation, and differentiation [].
A: [, , , ] Several animal models, particularly piglets and rodents, have been used to study this compound:
- Piglets: Investigating the effects on gut microbiota composition, immune cell populations, and susceptibility to rotavirus infection [, ].
- Mice: Assessing the therapeutic potential of this compound in a GNE myopathy model [].
- Rats: Studying the absorption, metabolism, and excretion of this compound [].
ANone: Specific information on resistance mechanisms or cross-resistance related to this compound is limited in the provided research. Further studies are needed to investigate these aspects.
ANone: While the provided research focuses on the beneficial effects of this compound, comprehensive toxicological studies are crucial to fully assess its safety profile, especially for long-term consumption.
ANone: this compound is a naturally occurring oligosaccharide found in human milk, not a synthetic drug. Therefore, the concept of drug delivery and targeting does not directly apply.
A: [, , , , , ] Several analytical techniques are commonly employed for the quantification and characterization of this compound, including:
- Mass Spectrometry (MS): Provides high sensitivity and specificity for identification and quantification [, , ].
- Pulsed Amperometric Detection (PAD): A sensitive electrochemical detection method for carbohydrates [, ].
- Fluorescence Detection (FLD): Requires derivatization with a fluorescent tag for detection [].
ANone: Specific research on the environmental impact and degradation pathways of this compound is limited. Further studies are required to evaluate its potential ecological effects.
ANone: While the research highlights the importance of this compound in various biological contexts, specific studies on its dissolution rate and solubility in different media are not extensively covered. Further research is needed to explore these physicochemical properties.
A: [, , ] Validation of analytical methods for this compound typically involves assessing:
ANone: Specific information on quality control and assurance measures for the production and distribution of this compound is limited in the provided research and would require further investigation.
ANone: While this compound is a component of human milk and generally considered safe, further research is needed to fully understand its potential immunogenicity, particularly when administered in higher doses or to specific populations.
ANone: The concepts of drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, and biocompatibility are more relevant to pharmaceutical drugs than to this compound, a naturally occurring oligosaccharide.
A: [, ] Yes, other HMOs and prebiotic oligosaccharides can be considered as alternatives or complements to this compound in promoting a healthy gut microbiome. Examples include:
- 2'-Fucosyllactose: Another abundant HMO with prebiotic and immunomodulatory effects [, , ].
- Lacto-N-neotetraose: An HMO that promotes intestinal barrier function and influences gut microbiota composition [].
- Galacto-oligosaccharides (GOS): Prebiotic ingredients commonly added to infant formula [, ].
- Fructo-oligosaccharides (FOS): Another type of prebiotic often found in infant formulas and some foods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




